molecular formula C8H9N2O4+ B12360024 Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

Katalognummer: B12360024
Molekulargewicht: 197.17 g/mol
InChI-Schlüssel: KQTJVAPYBYJIRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate typically involves the reaction of pyrazine derivatives with ethyl diazoacetate. The reaction conditions often include the use of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cycloaddition reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Dihydropyrazine derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H9N2O4+

Molekulargewicht

197.17 g/mol

IUPAC-Name

ethyl 2-(2,3-dioxopyrazin-1-ium-1-yl)acetate

InChI

InChI=1S/C8H9N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3/q+1

InChI-Schlüssel

KQTJVAPYBYJIRV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C[N+]1=CC=NC(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.